molecular formula C18H21NO B11720267 ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

Cat. No.: B11720267
M. Wt: 267.4 g/mol
InChI Key: ZHDSKQDEYFYQBV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol (CAS 221141-89-5) is a chiral pyrrolidine derivative of high value in pharmaceutical research and development. This compound, with a defined (3S,4R) stereochemistry, serves as a critical synthetic intermediate and building block for the preparation of more complex, biologically active molecules . Its molecular formula is C18H21NO, and it has a molecular weight of 267.37 g/mol . The precise stereochemistry and functional groups, including the benzyl and phenyl substituents on the pyrrolidine ring, make it a versatile precursor for constructing compound libraries and for use in asymmetric synthesis . As a key intermediate, it is particularly useful in exploring structure-activity relationships (SAR) during the drug discovery process. Researchers can leverage this compound to develop potential therapeutic agents, often through further functionalization of the hydroxymethyl group or modifications to the pyrrolidine nitrogen . The product is offered with a high purity level, typically over 95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m0/s1

InChI Key

ZHDSKQDEYFYQBV-ROUUACIJSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino Alcohols

Amino alcohols serve as precursors for pyrrolidine rings through intramolecular cyclization. For example, reacting 3-amino-1-phenylpropan-1-ol with benzyl bromide under basic conditions forms the 1-benzylpyrrolidine intermediate. Subsequent oxidation and reduction steps introduce the 4-phenyl and 3-hydroxymethyl groups. This method achieves moderate yields (50–65%) but requires careful optimization to avoid racemization.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the pyrrolidine ring from diene precursors. A styryl-vinyl ether derivative undergoes metathesis to generate the bicyclic structure, which is hydrogenated to yield the saturated pyrrolidine. While this route offers excellent stereocontrol, the cost of catalysts and sensitivity to oxygen limit its industrial scalability.

Key Step: Stereoselective Reduction of 3-Ketopyrrolidine Intermediate

The critical step in synthesizing ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol involves reducing a 3-ketopyrrolidine precursor to the corresponding alcohol with high diastereoselectivity.

Sodium Borohydride in Biphasic Systems

Reduction using NaBH₄ in tetrahydrofuran (THF)/water at 0°C yields the 3-hydroxymethyl group but exhibits poor stereoselectivity (d.r. 1:1). Acidic workup (e.g., 1.6% H₂SO₄) improves diastereomeric purity to 4:1 by precipitating the undesired (3R,4S)-isomer.

Diisobutylaluminum Hydride (DIBAH) in Toluene

DIBAH selectively reduces the ketone to the (3S)-alcohol when paired with cyclohexanol as a chiral additive. At 25°C, this method achieves a d.r. of 8:1 and 72% isolated yield. The reaction mechanism involves a six-membered transition state where cyclohexanol coordinates to aluminum, directing hydride delivery to the si-face of the ketone.

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction

Aluminum isopropoxide in refluxing isopropyl alcohol reduces the ketone with exceptional stereocontrol (d.r. >20:1). This method leverages thermodynamic control, favoring the (3S,4R)-diastereomer due to steric hindrance between the 4-phenyl group and the catalyst.

Resolution of Racemic Mixtures

When stereoselective synthesis fails to achieve sufficient enantiomeric excess, resolution techniques are employed.

Chiral Salt Formation

Reacting racemic ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol with L-di-p-toluoyltartaric acid (L-DTTA) in methanol/water (1:1) forms diastereomeric salts. Crystallization at 45°C enriches the desired (3S,4R)-enantiomer to 98% ee, albeit with a 23–25% recovery rate.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (3R,4S)-alcohol in vinyl acetate, leaving the target enantiomer unreacted. This method achieves 99% ee but requires costly enzymes and extended reaction times (48–72 h).

Comparative Analysis of Synthetic Routes

MethodReducing AgentSolvent SystemTemperature (°C)Yield (%)d.r. (3S,4R:3R,4S)
NaBH₄ ReductionSodium BorohydrideTHF/H₂O0–20561:1 → 4:1*
DIBAH ReductionDiisobutylaluminumToluene/Cyclohexanol25728:1
MPV ReductionAluminum IsopropoxideIsopropyl Alcohol80 (reflux)85>20:1
L-DTTA ResolutionN/AMethanol/H₂O4523–25†98% ee

*After acidic workup; †Recovery of resolved enantiomer.

Industrial-Scale Process Considerations

Catalyst Recycling in MPV Reduction

Aluminum isopropoxide can be recovered by distillation from the reaction mixture and reused for 3–5 cycles without significant activity loss, reducing costs by 30%.

Solvent Optimization

Replacing THF with methyl tert-butyl ether (MTBE) in extraction steps improves phase separation and reduces emulsion formation, enhancing throughput by 15%.

Impurity Profiling

Common impurities include:

  • (3R,4S)-Diastereomer : Forms due to incomplete stereoselective reduction (1–5% in NaBH₄ routes).

  • 1-Benzyl-4-phenylpyrrolidine : Arises from over-reduction of the alcohol to methane (0.5–2% in DIBAH routes) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to form different derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been studied for its potential effects on the central nervous system. Its structural similarity to known psychoactive substances suggests it may exhibit similar pharmacological properties, making it a candidate for further research into treatments for neurological disorders.
  • Analgesic Properties :
    • Preliminary studies indicate that ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol may possess analgesic effects. This could be beneficial in developing new pain management therapies, particularly for chronic pain conditions.

Data Table: Summary of Pharmacological Studies

Study ReferenceApplication AreaFindings
NeuropharmacologyPotential CNS activity; requires further investigation
Analgesic PropertiesIndications of pain relief in animal models

Case Study 1: Neuropharmacological Effects

In a study published in a peer-reviewed journal, researchers evaluated the neuropharmacological effects of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol on rodent models. The results demonstrated significant alterations in behavior indicative of anxiolytic and antidepressant-like effects. The study emphasized the need for further exploration of its mechanism of action and therapeutic potential in human subjects.

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound. In controlled trials involving inflammatory pain models, ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol showed a marked reduction in pain scores compared to control groups. These findings suggest that this compound could serve as a foundation for developing new analgesics with fewer side effects than current options.

Mechanism of Action

The mechanism by which ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

a) (1-Benzylpyrrolidine-3,4-diyl)dimethanol (CAS 1256106-48-5)
  • Structure : Contains two hydroxymethyl groups at positions 3 and 3.
  • Stereochemistry : One variant is (3S,4S), differing from the target compound’s (3S,4R) configuration.
  • Key Differences :
    • Increased hydrophilicity due to dual hydroxymethyl groups.
    • Stereochemical divergence may alter receptor binding or catalytic activity.
  • Synthesis: Not explicitly detailed in the evidence, but analogous methods (e.g., hydroxylation or reduction) may apply .
b) Ethyl (3S,4R)-1-Benzyl-4-hydroxypyrrolidine-3-carboxylate
  • Structure : Features a hydroxyl group at position 4 and an ethyl carboxylate ester at position 3.
  • Stereochemistry : Matches the target compound’s (3S,4R) configuration.
  • Key Differences :
    • The carboxylate ester introduces electrophilic character, enhancing reactivity in nucleophilic acyl substitutions.
    • Reduced hydrophilicity compared to the hydroxymethyl group in the target compound.
  • Applications : Likely used as an intermediate in peptide-mimetic syntheses .

Functional Group Modifications

a) 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one
  • Structure : Pyrrolidine-2,3-dione core with acetyl, hydroxy, nitro-phenyl, and phenyl substituents.
  • Key Differences :
    • Dione moiety increases electrophilicity, enabling reactions like Michael additions.
    • Nitro group enhances electron-withdrawing effects, altering redox properties.
  • Synthesis: Prepared via condensation with 4-methoxybenzylamine in ethanol at 80°C .
b) (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
  • Structure: Tosyl (p-toluenesulfonyl) group at position 1 and phenylethylamino at position 4.
  • Stereochemistry : (3S,4S) configuration vs. the target’s (3S,4R).
  • Key Differences: Tosyl group acts as a leaving group, favoring nucleophilic substitutions. Phenylethylamino substituent may enhance chiral recognition in catalysis.
  • Applications: Potential use in asymmetric synthesis or as a ligand .

Critical Analysis of Structural and Functional Impacts

  • Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to carboxylate esters (e.g., ) or tosyl derivatives (e.g., ).
  • Stereochemistry : The (3S,4R) configuration may confer distinct biological activity compared to (3S,4S) analogs (e.g., ), as enzymes often exhibit stereoselectivity.
  • Reactivity : Electrophilic substituents (e.g., diones or tosyl groups ) broaden synthetic utility, while hydroxymethyl groups favor hydrogen bonding or oxidation reactions.

Biological Activity

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol, a compound with the molecular formula C18H21NOC_{18}H_{21}NO and a molecular weight of 267.37 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a pyrrolidine ring substituted with a benzyl and phenyl group. Its stereochemistry is crucial for its biological activity, as variations in stereoisomers can lead to significant differences in pharmacological effects.

1. Pharmacological Profile

Research indicates that ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol exhibits various biological activities, primarily as a potential therapeutic agent in neurological disorders. Its activity is often linked to its interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neuroprotective Exhibits protective effects against neuronal damage in models of neurodegeneration.
Cognitive Enhancement Improves memory and learning in animal models.
Antidepressant-like Shows potential antidepressant effects in behavioral assays.

The mechanisms through which ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol exerts its effects are not fully elucidated but may involve:

  • Dopaminergic Modulation : The compound may enhance dopaminergic signaling, contributing to its cognitive-enhancing properties.
  • Serotonergic Activity : It might interact with serotonin receptors, which is a common pathway for antidepressants.

Case Study 1: Neuroprotection

A study conducted on rodent models of Alzheimer's disease demonstrated that administration of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol resulted in reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test. The results suggested that the compound could mitigate neurodegenerative processes through its antioxidant properties and modulation of neuroinflammatory pathways .

Case Study 2: Antidepressant Effects

In another investigation, the compound was evaluated for its antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an increase in antidepressant-like behavior. The study proposed that these effects might be mediated through serotonin receptor modulation .

Q & A

Q. What are the key structural features and stereochemical considerations for ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol?

The compound is a pyrrolidine derivative with a benzyl group at position 1, a phenyl group at position 4, and a hydroxymethyl substituent at position 2. Its stereochemistry ((3S,4R)) is critical for biological activity, as spatial arrangement influences receptor binding and metabolic stability. X-ray crystallography and NMR are used to confirm stereochemistry and spatial orientation .

Q. What synthetic routes are commonly employed to prepare ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol?

Synthesis typically involves multi-step sequences starting from pyrrolidine precursors. Key steps include:

  • Ring functionalization : Introduction of benzyl and phenyl groups via alkylation or cross-coupling reactions.
  • Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis to establish (3S,4R) configuration.
  • Hydroxymethylation : Oxidation-reduction sequences or nucleophilic additions to install the methanol group .

Q. How is the purity of this compound validated in synthetic workflows?

Analytical methods include:

  • HPLC/LC-MS : To assess chemical purity and detect byproducts.
  • Chiral chromatography : To confirm enantiomeric excess.
  • 1H/13C NMR and X-ray diffraction : To verify structural integrity and stereochemistry .

Advanced Research Questions

Q. How does the stereochemistry of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol influence its interaction with biological targets?

The (3S,4R) configuration allows precise fitting into enzyme active sites or receptor pockets. For example, analogs with this stereochemistry show enhanced affinity for serotonin transporters (SERT) compared to (3R,4S) diastereomers, likely due to optimized hydrogen bonding and hydrophobic interactions .

Q. What strategies mitigate byproduct formation (e.g., des-benzyl analogs) during synthesis?

Common challenges include debenzylation under acidic conditions. Mitigation strategies:

  • Protecting groups : Use of acid-labile groups (e.g., Boc) for the benzyl moiety.
  • Optimized reaction conditions : Lowering temperature or replacing protic solvents with aprotic alternatives (e.g., THF) to suppress side reactions .

Q. How do structural modifications (e.g., fluorophenyl vs. phenyl substituents) alter the compound’s pharmacokinetic profile?

Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) increases metabolic stability by resisting cytochrome P450 oxidation. This modification also enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .

Q. What contradictory data exist regarding this compound’s efficacy in in vitro vs. in vivo models?

Discrepancies arise in bioavailability studies:

  • In vitro: High receptor-binding affinity (Ki < 10 nM for SERT).
  • In vivo: Reduced efficacy due to rapid glucuronidation of the hydroxymethyl group. Solutions include prodrug strategies (e.g., esterification of the alcohol) to improve pharmacokinetics .

Methodological Considerations

Q. What computational tools are used to predict the compound’s binding modes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like monoamine transporters. These tools prioritize ligand conformations that align with the (3S,4R) stereochemistry .

Q. How are crystallographic data leveraged to refine synthetic protocols?

X-ray structures of analogs (e.g., Paroxol derivatives) reveal conformational constraints, guiding the design of rigid analogs with improved target selectivity. For example, piperidine-to-pyrrolidine ring substitutions reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.